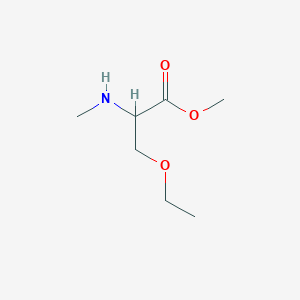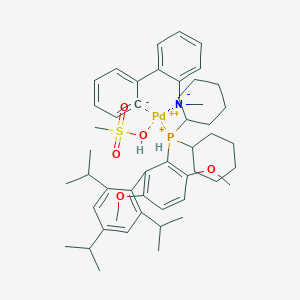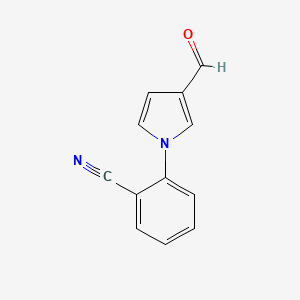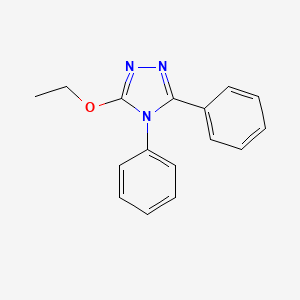![molecular formula C27H25N5O4 B2734042 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 1184994-53-3](/img/structure/B2734042.png)
2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. The starting materials often include 2,3-dimethylphenol, 4-ethoxyaniline, and appropriate triazoloquinoxaline precursors. The synthesis may involve:
Formation of the triazoloquinoxaline core: This can be achieved through cyclization reactions involving hydrazine derivatives and quinoxaline precursors.
Attachment of the phenoxy group: This step may involve nucleophilic substitution reactions where the phenoxy group is introduced.
Acetylation: The final step often involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxy or ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide has several research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, or antiviral agent.
Pharmaceuticals: This compound may serve as a lead compound for drug development.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of enzymes, it can inhibit their function.
Receptor modulation: It may act as an agonist or antagonist at specific receptors.
DNA/RNA interaction: The compound can intercalate into DNA or RNA, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: Similar in structure but lacks the triazoloquinoxaline core.
Phenethylamine derivatives: These compounds share some structural features but differ in their functional groups and overall structure.
Uniqueness
2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide is unique due to its triazoloquinoxaline core, which imparts specific chemical and biological properties not found in simpler phenethylamine derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propriétés
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4/c1-4-35-20-14-12-19(13-15-20)28-24(33)16-31-27(34)32-22-10-6-5-9-21(22)29-26(25(32)30-31)36-23-11-7-8-17(2)18(23)3/h5-15H,4,16H2,1-3H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSESVRXGGUGTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC(=C5C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2733964.png)
![4-[3-(3-methyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B2733965.png)




![7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733972.png)
![(2{E})-piperidin-2-ylidene(6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]azepin-3-yl)acetonitrile](/img/structure/B2733975.png)
![1,6,7-Trimethyl-8-{2-[4-benzylpiperidyl]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2733976.png)
![3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2733978.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide](/img/structure/B2733979.png)
![methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2733981.png)
